molecular formula C11H23ClN2O B1452399 2-Amino-1-(2-ethyl-1-piperidinyl)-2-methyl-1-propanone hydrochloride CAS No. 1219972-55-0

2-Amino-1-(2-ethyl-1-piperidinyl)-2-methyl-1-propanone hydrochloride

Cat. No. B1452399
M. Wt: 234.76 g/mol
InChI Key: RKJAGGDXEOMFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(2-ethyl-1-piperidinyl)-2-methyl-1-propanone hydrochloride, commonly known as EPMP, is an organic compound that is used in various scientific fields such as medicinal chemistry and pharmacology. It is an important intermediate in the synthesis of various pharmaceuticals, and is also used in the development of new drugs. The hydrochloride salt of EPMP is a white crystalline solid that is soluble in water and has a melting point of around 160°C.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been explored in the context of synthesizing novel chemical entities with potential biological activities. For instance, the synthesis process might involve reactions with other chemicals to form new compounds, such as Schiff and Mannich bases, which are crucial in medicinal chemistry for the development of new pharmaceuticals (Bekircan & Bektaş, 2008).
  • Research has also delved into understanding the thermodynamic properties and dissociation constants of similar compounds. These studies are fundamental in the design of processes in chemical engineering, such as gas absorption processes, where amines are used for CO2 capture (Hamborg & Versteeg, 2009).

Applications in Materials Science

  • The compound's derivatives are studied for their potential in creating new materials with unique properties. For example, research into polymorphic forms of related compounds can provide insights into the crystalline structures and stability of new materials, which is crucial for the pharmaceutical industry (Schmidt, 2005).

Environmental Applications

  • Amines, including compounds similar to 2-Amino-1-(2-ethyl-1-piperidinyl)-2-methyl-1-propanone hydrochloride, are investigated for their efficacy in CO2 capture technologies. These studies aim to improve the efficiency and reduce the energy requirements of processes for mitigating greenhouse gas emissions (Maneeintr et al., 2009).

Potential Biological Activities

  • Some derivatives of the compound have been synthesized and evaluated for their biological activities, such as anticancer properties. This research is pivotal for discovering new therapeutic agents (Rehman et al., 2018).

properties

IUPAC Name

2-amino-1-(2-ethylpiperidin-1-yl)-2-methylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-4-9-7-5-6-8-13(9)10(14)11(2,3)12;/h9H,4-8,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJAGGDXEOMFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2-ethyl-1-piperidinyl)-2-methyl-1-propanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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